1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Overview
Description
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-3-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include bromination, fluorination, and nitration reactions, each carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki or Sonogashira coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Major Products Formed:
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is utilized in various scientific research applications, including:
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-fluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired biological or chemical activities .
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAYJKEQXTZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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